molecular formula C16H23N3O2S2 B4672608 N-cyclopentyl-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea

N-cyclopentyl-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea

Cat. No. B4672608
M. Wt: 353.5 g/mol
InChI Key: NLJKWSXRRUEOIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea, also known as CP-55,940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic uses. CP-55,940 is a potent agonist of the cannabinoid receptors, CB1 and CB2, and has been shown to have a range of biochemical and physiological effects.

Mechanism of Action

N-cyclopentyl-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea is a potent agonist of the cannabinoid receptors, CB1 and CB2. It binds to these receptors and activates them, leading to a range of biochemical and physiological effects. CB1 receptors are primarily located in the brain and are involved in the regulation of pain, mood, appetite, and memory. CB2 receptors are primarily located in the immune system and are involved in the regulation of inflammation and immune function.
Biochemical and Physiological Effects:
N-cyclopentyl-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea has been shown to have a range of biochemical and physiological effects. It has been shown to have analgesic effects, reducing pain in animal models of neuropathic pain and inflammatory pain. It has also been shown to have anti-inflammatory effects, reducing inflammation in animal models of arthritis and colitis. Additionally, it has been shown to have antiemetic effects, reducing nausea and vomiting in animal models of chemotherapy-induced nausea and vomiting.

Advantages and Limitations for Lab Experiments

N-cyclopentyl-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea has several advantages for use in lab experiments. It is a potent agonist of the cannabinoid receptors, allowing for the study of the effects of cannabinoid receptor activation. It is also relatively stable and easy to synthesize, making it a convenient compound for use in lab experiments. However, there are also limitations to its use. It is a synthetic compound and may not accurately reflect the effects of endogenous cannabinoids. Additionally, it may have off-target effects that could confound experimental results.

Future Directions

There are several future directions for research on N-cyclopentyl-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea. One area of research is the development of new synthetic cannabinoids that have improved therapeutic profiles. Another area of research is the study of the effects of N-cyclopentyl-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, research could be conducted to better understand the biochemical and physiological effects of N-cyclopentyl-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea and its potential therapeutic uses.

Scientific Research Applications

N-cyclopentyl-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea has been extensively studied for its potential therapeutic uses. It has been shown to have analgesic, anti-inflammatory, and antiemetic effects. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-cyclopentyl-3-(4-pyrrolidin-1-ylsulfonylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S2/c20-23(21,19-11-3-4-12-19)15-9-7-14(8-10-15)18-16(22)17-13-5-1-2-6-13/h7-10,13H,1-6,11-12H2,(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJKWSXRRUEOIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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